molecular formula C12H18O B12040946 2-(4-Isopropylphenyl)-1-propanol, AldrichCPR

2-(4-Isopropylphenyl)-1-propanol, AldrichCPR

Cat. No.: B12040946
M. Wt: 178.27 g/mol
InChI Key: ZLFCBNDDAIHPPZ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-1-propanol, AldrichCPR is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with an isopropyl group attached to the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Isopropylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 2-(4-Isopropylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

Scientific Research Applications

2-(4-Isopropylphenyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1-propanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropylphenyl)-1-propanol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its secondary alcohol group and isopropyl substitution on the phenyl ring make it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2-methyl-4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C12H18O/c1-9(2)12-5-4-11(6-7-13)10(3)8-12/h4-5,8-9,13H,6-7H2,1-3H3

InChI Key

ZLFCBNDDAIHPPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)CCO

Origin of Product

United States

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